molecular formula C8H15ClN4O B6321872 Carcinine Hydrochloride CAS No. 159329-76-7

Carcinine Hydrochloride

Cat. No.: B6321872
CAS No.: 159329-76-7
M. Wt: 218.68 g/mol
InChI Key: SPBFANGKSJPRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carcinine Hydrochloride can be synthesized through the decarboxylation of carnosine. The reaction involves the removal of a carboxyl group from carnosine, resulting in the formation of carcinine, which is then converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with dehydroascorbic acid. This method is efficient and yields a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Carcinine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves ROS or lipid peroxides under physiological conditions.

    Reduction: Often occurs in the presence of reducing agents like ascorbic acid.

    Substitution: Metal ions like Cu²⁺ and Fe²⁺ are common reagents.

Major Products Formed:

    Oxidation: Reduced ROS and lipid peroxides.

    Reduction: Stabilized proteins with reduced glycation.

    Substitution: Metal ion-carrier complexes.

Comparison with Similar Compounds

  • Carnosine
  • N-acetylcarnosine
  • Histamine derivatives

Carcinine Hydrochloride stands out due to its enhanced stability, better skin penetration, and stronger metal ion chelation capabilities, making it a unique and valuable compound in various fields.

Properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFANGKSJPRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57022-38-5
Record name Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57022-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.